2-((E)-4-oxo-2-((E)-(4-oxothiazolidin-2-ylidene)hydrazono)thiazolidin-5-yl)-N-(p-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((E)-4-oxo-2-((E)-(4-oxothiazolidin-2-ylidene)hydrazono)thiazolidin-5-yl)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C15H15N5O3S2 and its molecular weight is 377.44. The purity is usually 95%.
BenchChem offers high-quality 2-((E)-4-oxo-2-((E)-(4-oxothiazolidin-2-ylidene)hydrazono)thiazolidin-5-yl)-N-(p-tolyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((E)-4-oxo-2-((E)-(4-oxothiazolidin-2-ylidene)hydrazono)thiazolidin-5-yl)-N-(p-tolyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activities : A study by Gouda et al. (2010) explored the synthesis and antimicrobial activities of thiazole and pyrazole derivatives, including compounds related to the one . These compounds demonstrated promising antimicrobial properties Gouda, M., Berghot, M., Abd El-Ghani, G. E., & Khalil, A. (2010). European journal of medicinal chemistry.
Crystal Structures : The crystal structures of similar oxothiazolidin-2-ylidene acetamides were analyzed by Galushchinskiy et al. (2017), providing valuable structural insights into this class of compounds Galushchinskiy, A. N., Slepukhin, P., & Obydennov, K. (2017). Acta Crystallographica Section E: Crystallographic Communications.
Synthesis of Pyrazole Derivatives : Yavari et al. (2018) described a method for synthesizing tetrasubstituted pyrazole derivatives using compounds structurally related to the compound . This method allows for rapid access to diverse pyrazole structures Yavari, I., Taheri, Z., Naeimabadi, M., Bahemmat, S., & Halvagar, M. (2018). Synlett.
Synthesis of Pyrrolidine-triones : Obydennov et al. (2017) demonstrated the use of 2-enamides, like those similar to the compound , in the synthesis of heterocyclic assemblies such as pyrrolidine-triones Obydennov, K., Galushchinskiy, A. N., Kosterina, M. F., Glukhareva, T., & Morzherin, Y. (2017). Chemistry of Heterocyclic Compounds.
Anticancer Activity : Havrylyuk et al. (2009) synthesized a series of thiazolidinone derivatives, including compounds structurally similar to the one , and evaluated their anticancer activity. Several of these compounds showed promising results against various cancer cell lines Havrylyuk, D., Zimenkovsky, B., & Lesyk, R. (2009). Phosphorus, Sulfur, and Silicon and the Related Elements.
Antimicrobial Activity of Rhodanine Derivatives : Krátký et al. (2017) studied rhodanine-based derivatives, closely related to the compound , for their antimicrobial properties against various bacteria and fungi Krátký, M., Vinšová, J., & Stolaříková, J. (2017). Bioorganic & medicinal chemistry.
Anticancer Activity of Thiazolidine Derivatives : Hassan et al. (2020) reported the stereoselective synthesis of thiazolidine derivatives, structurally related to the compound , and evaluated their anticancer activity. Some derivatives showed significant activity against various cancer cell lines Hassan, A., Aly, A., Ramadan, M., Mohamed, N., Tawfeek, H. N., Bräse, S., & Nieger, M. (2020). Monatshefte für Chemie - Chemical Monthly.
properties
IUPAC Name |
N-(4-methylphenyl)-2-[(2E)-4-oxo-2-[(E)-(4-oxo-1,3-thiazolidin-2-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3S2/c1-8-2-4-9(5-3-8)16-11(21)6-10-13(23)18-15(25-10)20-19-14-17-12(22)7-24-14/h2-5,10H,6-7H2,1H3,(H,16,21)(H,17,19,22)(H,18,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSIKZZGNDKKLEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=NN=C3NC(=O)CS3)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)CC2C(=O)N/C(=N\N=C\3/NC(=O)CS3)/S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((E)-4-oxo-2-((E)-(4-oxothiazolidin-2-ylidene)hydrazono)thiazolidin-5-yl)-N-(p-tolyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.